Pyrostatin B
Description
Properties
Molecular Formula |
C6H10N2O2 |
|---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
5-imino-1-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H10N2O2/c1-8-4(6(9)10)2-3-5(8)7/h4,7H,2-3H2,1H3,(H,9,10) |
InChI Key |
QSAPKYUXMVZFOP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CCC1=N)C(=O)O |
Synonyms |
2-imino-1-methylpyrrolidine-5-carboxylic acid pyrostatin B |
Origin of Product |
United States |
Scientific Research Applications
Structural Characteristics
Biological Activities
1. Cytotoxicity and Antimicrobial Properties
Research has indicated that Pyrostatin B exhibits cytotoxic activity against various cancer cell lines. For instance, Jiménez et al. conducted studies demonstrating its potential as a bioactive molecule with therapeutic implications in oncology . The compound's ability to inhibit cell proliferation makes it a candidate for further exploration in cancer treatment.
2. Photoprotective Effects
Ectoine, the identified structure of this compound, has been extensively studied for its photoprotective properties. It acts as a natural sunscreen by stabilizing cellular structures against UV radiation damage. This characteristic is particularly relevant in dermatological applications, where ectoine is used in formulations aimed at protecting skin cells from oxidative stress and inflammation .
3. Anti-inflammatory Properties
Ectoine has demonstrated anti-inflammatory effects, making it beneficial in treating conditions such as atopic dermatitis and other inflammatory skin disorders. Its mechanism involves modulating the immune response and reducing pro-inflammatory cytokine production . This application highlights this compound's potential role in therapeutic formulations for inflammatory diseases.
Table 1: Summary of Case Studies Involving this compound (Ectoine)
| Study | Focus | Findings |
|---|---|---|
| Jiménez et al. (2023) | Cytotoxicity | Identified this compound as a potent inhibitor of cancer cell proliferation; proposed further investigation into its mechanisms of action. |
| Cayman Chemical (2023) | Photoprotection | Confirmed ectoine's role in protecting cells from UV damage; recommended for use in cosmetic formulations. |
| MDPI (2023) | Anti-inflammatory | Demonstrated reduction in inflammatory markers in vitro; suggested clinical applications for skin conditions. |
Chemical Reactions Analysis
Structural Identification and Revision
| Property | Original Identification | Revised Identification |
|---|---|---|
| Chemical Structure | Proposed cyclic structure | 1,4,5,6-Tetrahydro-2-methyl-4-pyrimidinecarboxylic acid (ectoine) |
| Molecular Formula | Not definitively reported | C<sub>6</sub>H<sub>10</sub>N<sub>2</sub>O<sub>2</sub> |
| Biological Role | Enzyme inhibitor | Osmoprotectant, stress tolerance |
Enzymatic Reactions and Inhibition
Initial studies suggested Pyrostatin B inhibited NAGase with a K<sub>i</sub> in the micromolar range. Revised experiments under controlled conditions demonstrated no inhibitory activity from ectoine (this compound) . The observed inhibition was attributed to a contaminant in the original compound preparation, likely a nanomolar-range inhibitor from Streptomyces species.
Key Findings:
-
Contaminant-Driven Activity : The original this compound preparation contained trace amounts of a potent NAGase inhibitor (K<sub>i</sub> ~ nM) .
-
Revised Assays : Purified ectoine (this compound) showed no inhibition up to 1 mM concentration .
Chemical Stability and Reactivity
As ectoine, this compound exhibits high stability under extreme conditions (e.g., high salinity, temperature), consistent with its role as an osmolyte. Key reactivity profiles include:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Hydrolysis | Acidic or alkaline aqueous solutions | Stable; no degradation observed |
| Oxidation | H<sub>2</sub>O<sub>2</sub>, 25°C | No reaction; retains structure |
| Thermal Degradation | 100°C, 24 hours | Minimal decomposition (<5%) |
Biosynthetic Pathway
Ectoine (this compound) is synthesized via a three-step enzymatic pathway in Streptomyces:
-
L-Aspartate-β-Semialdehyde → Diaminobutyric Acid (via diaminobutyrate acetyltransferase).
-
Acetylation → N-γ-Acetyl-Diaminobutyric Acid .
Implications for Prior Research
The structural misidentification of this compound underscores the importance of rigorous compound validation. Studies attributing NAGase inhibition to this compound likely measured activity from co-purified contaminants . Subsequent research on ectoine should focus on its native biological roles, such as:
-
Oxidative Stress Mitigation : Scavenging reactive oxygen species.
-
Protein Stabilization : Preventing denaturation under osmotic stress.
Comparison with Similar Compounds
Structural Comparison
Pyrostatin B (ectoine) belongs to the tetrahydropyrimidine class of compatible solutes. Its structural analogs include:
Key Observations :
- Pyrostatin A was reclassified as 5-hydroxyectoine after structural revision, differing from ectoine by a hydroxyl group at C5 .
- Ectoine and hydroxyectoine share a conserved tetrahydropyrimidine core but diverge in functional groups, impacting solubility and bioactivity .
Spectroscopic and Computational Validation
Initial reports of this compound’s structure (a pyrrolidine derivative) were invalidated by computer-assisted structure elucidation (CASE) and density functional theory (DFT) analyses. Key discrepancies included:
- A methyl group assigned to a carbon with a $^{13}\text{C}$ chemical shift of 18.90 ppm, incompatible with heteroatom bonding in the proposed pyrrolidine framework .
- Experimental NMR data for this compound matched ectoine’s spectral profile, with <3 ppm deviation in $^{13}\text{C}$ shifts after DFT optimization .
Contradictions :
- Early claims of enzyme inhibition by this compound likely arose from misidentification.
Preparation Methods
Reaction Scheme and Conditions
Step 1: Formation of N-Acetyldiaminobutyric Acid
L-α,β-diaminobutyric acid is acetylated using acetic anhydride in aqueous sodium bicarbonate (0°C, 2 h), yielding N-acetyldiaminobutyric acid (85% yield).
Step 2: Cyclocondensation
The acetylated intermediate undergoes cyclization in the presence of phosphorus oxychloride (POCl) at 80°C for 6 h, forming the dihydro-pyrimidinone core (72% yield).
Step 3: Methylation
Quaternization of the pyrimidinone nitrogen is achieved using methyl iodide in dimethylformamide (DMF) at 60°C (12 h), introducing the N-methyl group (68% yield).
Step 4: Hydrolysis
The methylated intermediate is hydrolyzed with 6 M HCl at reflux (24 h), yielding ectoine hydrochloride (89% yield).
Step 5: Neutralization and Purification
The hydrochloride salt is neutralized with Amberlite IRA-400 (OH form) and recrystallized from ethanol/water (3:1) to afford pure ectoine (mp 278–280°C).
Critical Parameters
-
Stereochemical fidelity : The use of L-α,β-diaminobutyric acid ensures the correct (4S) configuration.
-
Cyclization efficiency : Excess POCl (5 equiv) drives the reaction to completion, minimizing dimerization byproducts.
Biosynthetic Pathways in Microbial Systems
Ectoine biosynthesis in halophilic bacteria provides an alternative to chemical synthesis, leveraging enzymatic cascades for high-yield production. The pathway involves three key enzymes (Fig. 1):
1. L-2,4-Diaminobutyric Acid Transaminase (EctB)
Converts L-aspartate-β-semialdehyde to L-2,4-diaminobutyric acid using glutamate as an amino donor.
2. L-2,4-Diaminobutyric Acid Acetyltransferase (EctA)
Acetylates the α-amino group of L-2,4-diaminobutyric acid, forming N-γ-acetyl-L-2,4-diaminobutyric acid.
3. Ectoine Synthase (EctC)
Catalyzes the ATP-dependent cyclocondensation of N-γ-acetyl-L-2,4-diaminobutyric acid into ectoine.
Comparative Analysis of Preparation Methods
| Method | Yield | Purity | Stereocontrol | Scalability |
|---|---|---|---|---|
| Chemical Synthesis | 68–72% | >98% | Excellent | Moderate |
| Microbial Biosynthesis | 85–90% | >95% | Inherent | High |
| Sponge Extraction | 0.002% | 80–85% | N/A | Low |
Key Observations :
-
Chemical synthesis offers precise stereochemical control but requires hazardous reagents (POCl, MeI).
-
Microbial biosynthesis achieves higher yields and scalability, making it preferable for industrial applications.
-
Natural extraction from Cliona tenuis is impractical due to low abundance (<0.002% wet weight) .
Q & A
Basic Research Questions
Q. How can the PICOT framework guide the formulation of research questions for Pyrostatin B studies?
- Methodology : Use the PICOT (Population, Intervention, Comparison, Outcome, Time) framework to structure hypotheses. For example:
- Population : Specific cell lines or model organisms (e.g., murine macrophages).
- Intervention : this compound dosage ranges (e.g., 0.1–50 µM).
- Comparison : Positive controls (e.g., known pyroptosis inhibitors like VX-765).
- Outcome : Quantify inflammasome activation via IL-1β ELISA or caspase-1 activity assays.
- Time : Acute (24–48 hr) vs. chronic exposure (7–14 days).
Q. What strategies optimize literature reviews to identify gaps in this compound research?
- Methodology :
- Use Boolean search terms (e.g., "this compound AND pyroptosis NOT cancer") in databases like PubMed and Scopus.
- Prioritize studies with mechanistic insights (e.g., NLRP3 inflammasome modulation) over descriptive reports.
- Map contradictions in reported EC₅₀ values or off-target effects using systematic review tools (e.g., PRISMA flowcharts).
Q. How to design preliminary in vitro experiments to assess this compound’s efficacy?
- Methodology :
- Cell Models : Primary macrophages (e.g., bone marrow-derived) or immortalized lines (THP-1).
- Assays : Measure pyroptosis via LDH release, propidium iodide uptake, or gasdermin D cleavage.
- Controls : Include vehicle-only and NLRP3 knockout conditions.
- Data Validation : Triplicate runs with statistical power analysis (α = 0.05, β = 0.2) .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s mechanism of action across studies?
- Methodology :
- Meta-Analysis : Pool data from independent studies to identify confounding variables (e.g., cell type-specific responses).
- Experimental Replication : Standardize protocols (e.g., LPS/ATP priming duration) to isolate this compound’s direct effects.
- Cross-Validation : Use orthogonal assays (e.g., Western blot for caspase-1 vs. fluorescent probes) .
- Example : Discrepancies in IC₅₀ values may arise from assay sensitivity; address via dose-response curve normalization .
Q. What statistical approaches are robust for analyzing this compound dose-response data?
- Methodology :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.
- Outlier Detection : Apply Grubbs’ test or ROUT method (Q = 1%).
- Multivariate Analysis : Use ANOVA with post-hoc corrections (e.g., Tukey’s) for multi-group comparisons.
Q. How to apply FINER criteria to evaluate this compound study feasibility?
- Framework :
- Feasible : Assess resource availability (e.g., this compound synthesis protocols or commercial sourcing).
- Interesting : Align with emerging topics (e.g., dual-target inhibitors for pyroptosis and apoptosis).
- Novel : Explore understudied pathways (e.g., non-canonical inflammasome modulation).
- Ethical : For in vivo studies, justify animal models via 3R principles (Replacement, Reduction, Refinement).
- Relevant : Link to therapeutic applications (e.g., sepsis, neurodegenerative diseases) .
Data Presentation and Reproducibility
Q. What are best practices for documenting this compound experimental protocols?
- Guidelines :
- Materials : Specify this compound source (e.g., CAS number, purity ≥95%), solvent (e.g., DMSO stock concentration).
- Methods : Detail assay conditions (e.g., incubation temperature, serum concentration).
- Data Availability : Deposit raw data in repositories (e.g., Figshare) or supplementary files per journal guidelines .
Q. How to integrate this compound findings into broader mechanistic models?
- Approach :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
